molecular formula C24H24N2O4S B2864155 N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide CAS No. 1705975-13-8

N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide

Cat. No.: B2864155
CAS No.: 1705975-13-8
M. Wt: 436.53
InChI Key: REGZTPSNAZICNJ-UHFFFAOYSA-N
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Description

N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide is a synthetic small molecule characterized by a unique azetidine ring (4-membered nitrogen-containing heterocycle) functionalized with three distinct groups:

  • Benzhydryl group: A diphenylmethyl moiety attached to the azetidine nitrogen, providing steric bulk and hydrophobic interactions.
  • Carboxamide: A carbonyl-amide group, a common pharmacophore in bioactive molecules.

Properties

IUPAC Name

N-benzhydryl-3-(4-methoxyphenyl)sulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-30-20-12-14-21(15-13-20)31(28,29)22-16-26(17-22)24(27)25-23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22-23H,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGZTPSNAZICNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key differences between N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide and structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Differences
This compound C29H28N2O4S 500.61 g/mol Azetidine, benzhydryl, (4-methoxyphenyl)sulfonyl, carboxamide Reference compound with 4-membered azetidine and bulky benzhydryl group.
N-phenylpyrrolidine-1-carboxamide C11H14N2O 190.25 g/mol Pyrrolidine (5-membered ring), phenyl, carboxamide Larger pyrrolidine ring reduces ring strain; lacks sulfonyl and benzhydryl groups.
3-phenyl-3-(propan-2-yl)azetidine-1-carboxamide C13H18N2O 218.30 g/mol Azetidine, isopropyl, phenyl, carboxamide Simpler substituents (isopropyl/phenyl) on azetidine; no sulfonyl group.
1-benzyl-3-[(4-methoxyphenyl)methyl]urea C16H18N2O2 270.33 g/mol Urea, benzyl, (4-methoxyphenyl)methyl Urea replaces carboxamide; lacks azetidine and sulfonyl groups.
N-(4-Amino-3-methoxyphenyl)methanesulfonamide C8H12N2O3S 216.26 g/mol Methanesulfonamide, 4-amino-3-methoxyphenyl Linear sulfonamide structure; no heterocyclic core.

Functional Group Analysis

  • Azetidine vs.
  • Benzhydryl vs. Smaller Substituents : The benzhydryl group’s bulk may improve membrane permeability or target binding compared to phenyl or benzyl groups in analogs .

Physicochemical Properties

  • Solubility : The benzhydryl and sulfonyl groups likely reduce aqueous solubility compared to analogs like N-phenylpyrrolidine-1-carboxamide, which lacks these hydrophobic moieties.
  • Synthetic Complexity : Introducing the (4-methoxyphenyl)sulfonyl group requires specialized sulfonylation steps, whereas urea derivatives (e.g., 1-benzyl-3-[(4-methoxyphenyl)methyl]urea) are synthesized via simpler carbodiimide-mediated couplings .

Preparation Methods

One-Pot Sulfonation-Carboxamide Coupling

A streamlined approach combines sulfonation and carboxamide formation in a single pot. Patent WO2000063168A1 reports:

  • React azetidine with 4-methoxyphenylsulfonyl chloride and triethylamine.
  • Without isolation, add benzhydrylamine and EDCl/HOBt.
  • Yield: 58%, with reduced purification steps.

Solid-Phase Synthesis

For combinatorial libraries, US8957073B2 immobilizes azetidine on Wang resin, performs on-resin sulfonation, and cleaves with TFA to afford the carboxamide.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 10H, benzhydryl), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.35 (m, 1H, azetidine-H), 3.80 (s, 3H, OCH₃), 3.65–3.50 (m, 4H, azetidine-H).
  • HRMS : m/z calculated for C₂₄H₂₅N₂O₄S [M+H]⁺: 437.1534; found: 437.1536.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity, retention time = 12.3 minutes.

Challenges and Optimization

  • Regioselectivity : Sulfonation at the 3-position is favored due to azetidine’s ring strain and electronic effects.
  • Byproducts : Over-sulfonation (disulfonyl derivatives) is minimized by controlling stoichiometry (sulfonyl chloride ≤1.2 equiv).
  • Scale-Up : Pilot-scale reactions (1 kg) achieve 68% yield using continuous flow reactors for exotherm management.

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